Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide: is a complex organoboron compound It features a unique bicyclic structure incorporating lithium, boron, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine derivatives and boronic acids.
Reaction Steps:
Industrial Production Methods:
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borates.
Reduction: Reduction reactions can target the pyridine ring, leading to partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug design.
Biological Probes: It can be used to develop probes for studying biological processes.
Industry:
Materials Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The compound’s effects are primarily due to its ability to coordinate with various metal ions and organic molecules. The boron center can form stable complexes with transition metals, while the lithium ion can interact with anionic species. These interactions facilitate catalytic processes and molecular recognition events.
Comparison with Similar Compounds
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-ide: A closely related compound with slight structural variations.
Boronic Esters: Compounds with similar boron-oxygen frameworks but lacking the bicyclic structure.
Pyridine Derivatives: Compounds with similar nitrogen-containing aromatic rings.
Uniqueness:
Structural Complexity: The bicyclic structure with a boron center is relatively rare and provides unique reactivity.
Versatility: The compound’s ability to participate in various chemical reactions and form stable complexes makes it highly versatile.
This detailed overview should provide a comprehensive understanding of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
lithium;2-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BNO3.Li/c1-10-6-13-11(14-7-10,15-8-10)9-4-2-3-5-12-9;/h2-5H,6-8H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFVHIWNJJNCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]12(OCC(CO1)(CO2)C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.